molecular formula C11H17N3 B1242537 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine CAS No. 206989-41-5

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine

Cat. No.: B1242537
CAS No.: 206989-41-5
M. Wt: 191.27 g/mol
InChI Key: BWMYVZPZPGAOPC-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical properties and biological activities. It is of significant interest in medicinal chemistry and materials science due to its diverse applications.

Mechanism of Action

Target of Action

The primary target of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). The αvβ6 integrin is involved in a variety of biological processes including cell adhesion, migration, and signal transduction .

Mode of Action

This compound interacts with the αvβ6 integrin, binding to it with high affinity . This binding can influence the behavior of the cell, potentially altering its adhesion, migration, and signal transduction processes .

Biochemical Pathways

Given its interaction with the αvβ6 integrin, it is likely that it influences pathways related to cell adhesion, migration, and signal transduction .

Pharmacokinetics

It has been found to have very high solubility in saline at ph 7, suggesting good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes in which the αvβ6 integrin is involved . Potential effects could include changes in cell adhesion, migration, and signal transduction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability may be affected by the pH of its environment . Additionally, factors such as temperature and the presence of other molecules could potentially influence its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . One efficient method involves the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclizations .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its tetrahydro structure provides additional flexibility and potential for diverse functionalization compared to fully aromatic naphthyridines.

Properties

IUPAC Name

3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-7-1-4-10-6-5-9-3-2-8-13-11(9)14-10/h5-6H,1-4,7-8,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMYVZPZPGAOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432179
Record name 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206989-41-5
Record name 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206989-41-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 1-7 (0.40 g, 1.24 mmol) and 10% Pd/carbon (0.08 g) in EtOH (12 mL) was stirred under a balloon of hydrogen for 20 h. Filtration through a celite pad and then evaporative removal of the filtrate solvent gave 1-8 as a colorless oil.
Name
1-7
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
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solvent
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Pd carbon
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0.08 g
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catalyst
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A 100 mL round-bottom flask equipped with a N2 inlet was charged with 1-3 (2.54 g, 13.1 mmol), toluene (65 mL), and freshly grounded NaNH2 (2.69 g, 65.5 mmol). The flask was evacuated and back filled with N2 and placed in a 90° C. oil bath. After 15 h, water (1.18 mL, 65.5 mmol) was added slowly without removing the flask from the oil bath. Caution: an exothermic reaction occurs upon addition of water. After the addition of water, the resulting mixture was filtered while hot, followed by 65 mL of hot toluene (90° C.). The mother liquor was concentrated to yield 2.37 g (94%) of 1-4.
Name
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaNH2
Quantity
2.69 g
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reactant
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1.18 mL
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Name
Yield
94%

Synthesis routes and methods III

Procedure details

The title compound was prepared by treating the Boc derivative 1-5 with either HCI gas in ethyl acetate as described in U.S. Pat. No. 5,952,341 and WO 99/31061, or with trifluoroacetic acid in methylene chloride, or aqueous sulfuric acid; m.p. 66.0-68.5° C.
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